6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 10410-29-4
VCID: VC20945178
InChI: InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
SMILES: CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 10410-29-4

Cat. No.: VC20945178

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid - 10410-29-4

Specification

CAS No. 10410-29-4
Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
IUPAC Name 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Standard InChI Key CQZZSFNTQLCLJF-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is registered with CAS number 10410-29-4 and is also identified by the European Community (EC) Number 106-996-4 . The compound's IUPAC name is 6-methoxy-3-methylbenzofuran-2-carboxylic acid, reflecting its structural composition .
Table 1: Basic Identification Parameters

ParameterValue
IUPAC Name6-methoxy-3-methylbenzofuran-2-carboxylic acid
CAS Registry Number10410-29-4
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
EC Number106-996-4

Structural Features

The molecular structure of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid consists of a benzofuran core scaffold, which comprises a benzene ring fused to a furan ring. This heterocyclic arrangement is functionalized with three key substituents:

  • A methoxy group (-OCH3) at position 6 of the benzene portion

  • A methyl group (-CH3) at position 3 of the furan portion

  • A carboxylic acid group (-COOH) at position 2 of the furan portion
    The presence of both lipophilic groups (methyl and methoxy) and a hydrophilic carboxylic acid moiety creates a molecule with interesting physicochemical properties that may influence its potential applications in chemical synthesis and biological systems.

Chemical Identifiers

For computational and database purposes, the compound is represented by several chemical identifiers that precisely define its structure:
Table 2: Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyCQZZSFNTQLCLJF-UHFFFAOYSA-N
SMILESCC1=C(OC2=C1C=CC(=C2)OC)C(=O)O
ChEMBL IDCHEMBL1300581
These identifiers serve as unique digital representations of the compound, facilitating its identification across chemical databases and research literature .

Physical and Chemical Properties

Physical Properties

The physical properties of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid influence its behavior in various chemical and biological systems. The available data on its physical properties are summarized below:
Table 3: Physical Properties

PropertyValueSource
XLogP3-AA2.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem
Exact Mass206.05790880 DaPubChem
The moderate XLogP3-AA value of 2.5 indicates a balance between hydrophilic and lipophilic properties, suggesting potential for reasonable bioavailability if considered for pharmaceutical applications. The presence of one hydrogen bond donor (the carboxylic acid proton) and four hydrogen bond acceptors (oxygen atoms in the structure) indicates potential for intermolecular interactions that could influence its solubility, crystal packing, and binding to biological targets.

Chemical Reactivity

The chemical reactivity of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid can be predicted based on its functional groups:

  • The carboxylic acid group at position 2 is likely to participate in typical carboxylic acid reactions, including:

    • Esterification with alcohols

    • Amidation with amines

    • Reduction to alcohols

    • Salt formation with bases

  • The methoxy group at position 6 may undergo:

    • Demethylation under strong acidic conditions

    • Nucleophilic substitution reactions

  • The benzofuran ring system may be susceptible to:

    • Electrophilic aromatic substitution reactions, particularly at positions with higher electron density

    • Oxidation of the furan ring under strong oxidizing conditions

    • Ring-opening reactions under specific conditions

  • The methyl group at position 3 could potentially undergo:

    • Oxidation to formyl or carboxylic acid groups

    • Radical substitution reactions
      These predicted reactivities suggest the compound's potential utility as a building block in organic synthesis and medicinal chemistry.

Spectroscopic Data

According to PubChem, spectroscopic data available for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid includes:

  • 13C NMR spectrum (recorded on a Bruker WP-80 instrument)

  • Mass spectrometry data (GC-MS) with key mass fragments:

    • m/z 206 (highest intensity, corresponding to the molecular ion)

    • m/z 191 (second highest intensity, possibly representing loss of a methyl group)

    • m/z 207 (third highest intensity, likely the M+1 isotopic peak)
      The availability of these spectral data facilitates the compound's identification and structural confirmation in analytical settings.

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